molecular formula C14H12N2OS B2653184 N-(cyanomethyl)-N-cyclopropyl-1-benzothiophene-2-carboxamide CAS No. 1252541-93-7

N-(cyanomethyl)-N-cyclopropyl-1-benzothiophene-2-carboxamide

Cat. No. B2653184
M. Wt: 256.32
InChI Key: WVOPYDIJULQHDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(cyanomethyl)-N-cyclopropyl-1-benzothiophene-2-carboxamide, also known as CTDP-1, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. CTDP-1 is a member of the benzothiophene family, which is known for its diverse biological activities.

Mechanism Of Action

The mechanism of action of N-(cyanomethyl)-N-cyclopropyl-1-benzothiophene-2-carboxamide is not fully understood. However, it is believed to act through the modulation of various signaling pathways in the body. N-(cyanomethyl)-N-cyclopropyl-1-benzothiophene-2-carboxamide has been shown to inhibit the activity of certain enzymes and proteins that are involved in inflammation and cell proliferation.

Biochemical And Physiological Effects

N-(cyanomethyl)-N-cyclopropyl-1-benzothiophene-2-carboxamide has been found to have a range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. N-(cyanomethyl)-N-cyclopropyl-1-benzothiophene-2-carboxamide has also been found to inhibit the proliferation of cancer cells and induce apoptosis. In addition, N-(cyanomethyl)-N-cyclopropyl-1-benzothiophene-2-carboxamide has been shown to improve cognitive function and memory in animal models.

Advantages And Limitations For Lab Experiments

One of the advantages of N-(cyanomethyl)-N-cyclopropyl-1-benzothiophene-2-carboxamide is its high purity and stability, which makes it suitable for use in various lab experiments. N-(cyanomethyl)-N-cyclopropyl-1-benzothiophene-2-carboxamide has also been shown to have low toxicity and is well-tolerated in animal models. However, one limitation of N-(cyanomethyl)-N-cyclopropyl-1-benzothiophene-2-carboxamide is its limited solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for the study of N-(cyanomethyl)-N-cyclopropyl-1-benzothiophene-2-carboxamide. One area of research is the development of N-(cyanomethyl)-N-cyclopropyl-1-benzothiophene-2-carboxamide as a potential therapeutic agent for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of research is the investigation of the mechanism of action of N-(cyanomethyl)-N-cyclopropyl-1-benzothiophene-2-carboxamide and its potential targets in the body. Additionally, the development of new synthesis methods for N-(cyanomethyl)-N-cyclopropyl-1-benzothiophene-2-carboxamide with improved yield and purity is an area of ongoing research.

Synthesis Methods

The synthesis of N-(cyanomethyl)-N-cyclopropyl-1-benzothiophene-2-carboxamide involves the reaction of 2-cyclopropylbenzothiophene-3-carboxylic acid with cyanomethylamine. The resulting product is then purified through recrystallization to obtain N-(cyanomethyl)-N-cyclopropyl-1-benzothiophene-2-carboxamide in its pure form. The synthesis method of N-(cyanomethyl)-N-cyclopropyl-1-benzothiophene-2-carboxamide has been optimized to achieve high yield and purity.

Scientific Research Applications

N-(cyanomethyl)-N-cyclopropyl-1-benzothiophene-2-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anti-tumor, and neuroprotective properties. N-(cyanomethyl)-N-cyclopropyl-1-benzothiophene-2-carboxamide has also been found to have a positive effect on cognitive function and memory.

properties

IUPAC Name

N-(cyanomethyl)-N-cyclopropyl-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2OS/c15-7-8-16(11-5-6-11)14(17)13-9-10-3-1-2-4-12(10)18-13/h1-4,9,11H,5-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVOPYDIJULQHDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CC#N)C(=O)C2=CC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(cyanomethyl)-N-cyclopropyl-1-benzothiophene-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.